ショーガオール
Shogaols are a class of naturally occurring organic compounds found in the rhizomes and roots of ginger (Zingiber officinale). They belong to the family Zingiberaceae, contributing significantly to the pungent taste and aroma of ginger. Shogaols are formed through thermal degradation of gingerols during cooking or processing. They possess a wide array of biological activities including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Structurally, shogaols share similar characteristics with gingerols but exhibit enhanced bioactivity due to their altered chemical structure. Their molecular weight ranges from approximately 302 to 314 g/mol, depending on the specific isomer. Shogaols are lipophilic in nature, which allows them to penetrate cellular membranes more effectively and exert their pharmacological effects.
In pharmaceutical research, shogaols have attracted considerable attention for their potential therapeutic applications. They can be extracted using conventional methods such as solvent extraction followed by purification techniques like chromatography. Due to their strong biological activities, shogaols are considered promising candidates in the development of new drug compounds targeting various diseases and conditions.

構造 | 化学名 | CAS | MF |
---|---|---|---|
![]() |
Ginger extract | 84696-15-1 | C35H52O6 |
![]() |
4-Hexadecen-3-one,1-(4-hydroxy-3-methoxyphenyl)- | 99742-10-6 | C23H36O3 |
![]() |
4-Decen-3-one, 1-(4-hydroxy-3-methoxyphenyl)-, (4E)- | 23513-13-5 | C17H24O3 |
![]() |
1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | 104186-05-2 | C21H32O3 |
![]() |
[10]-Shogaol | 36752-54-2 | C21H32O3 |
![]() |
[8]-Shogaol | 36700-45-5 | C19H28O3 |
![]() |
[4]-shogaol | 211176-76-0 | C15H20O3 |
![]() |
Shogaols; [6]-Shogaol, 5'-Hydroxy | 1269180-14-4 | C17H24O4 |
![]() |
Shogaol | 555-66-8 | C17H24O3 |
![]() |
6-Hydroxy-1-(4-hydroxy-3-methyoxyphenyl)-4-decen-3-one | 143114-93-6 | C17H24O4 |
関連文献
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
推奨される供給者
-
Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品